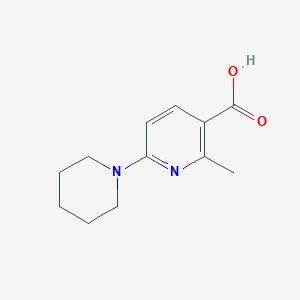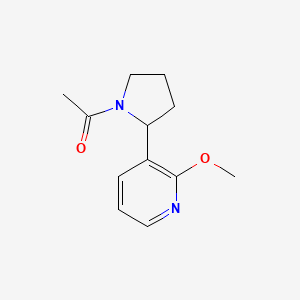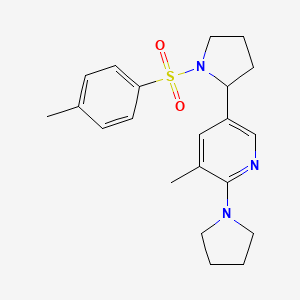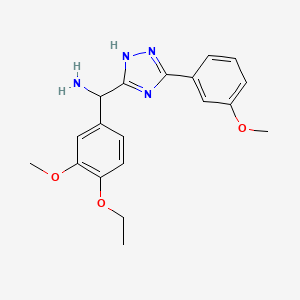
4-(3-((2-Fluorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-((2-Fluorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is a complex organic compound that features a triazole ring, a fluorophenoxy group, and a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((2-Fluorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol typically involves multiple steps, starting with the preparation of the triazole ring, followed by the introduction of the fluorophenoxy group and the methoxyphenol moiety. Common synthetic routes include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Fluorophenoxy Group: This step often involves nucleophilic substitution reactions where a fluorophenol derivative reacts with a suitable leaving group.
Attachment of the Methoxyphenol Moiety: This can be done through etherification reactions using methoxyphenol and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-((2-Fluorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-(3-((2-Fluorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antifungal, antibacterial, or anticancer activities.
Agrochemicals: It may serve as a precursor for developing new herbicides or pesticides.
Material Science: The compound can be used in the synthesis of novel polymers or as a building block for advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-((2-Fluorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary but often include inhibition of key enzymes in metabolic pathways or binding to specific receptors on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(3-((2-Fluorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is unique due to the presence of both a triazole ring and a methoxyphenol moiety, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable scaffold for further research and development.
Properties
Molecular Formula |
C16H14FN3O3 |
|---|---|
Molecular Weight |
315.30 g/mol |
IUPAC Name |
4-[5-[(2-fluorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]-2-methoxyphenol |
InChI |
InChI=1S/C16H14FN3O3/c1-22-14-8-10(6-7-12(14)21)16-18-15(19-20-16)9-23-13-5-3-2-4-11(13)17/h2-8,21H,9H2,1H3,(H,18,19,20) |
InChI Key |
XELGOALPHNJBBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NNC(=N2)COC3=CC=CC=C3F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


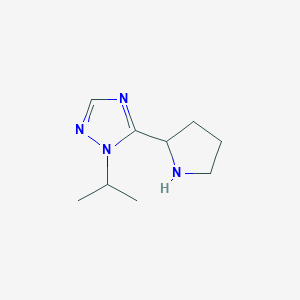
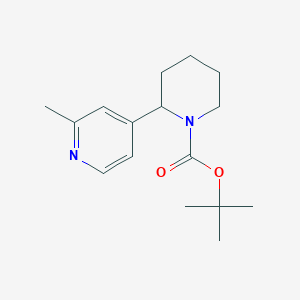
![2-Hydroxy-1H-benzo[d]imidazole-4-sulfonamide](/img/structure/B11797454.png)
![(R)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11797455.png)
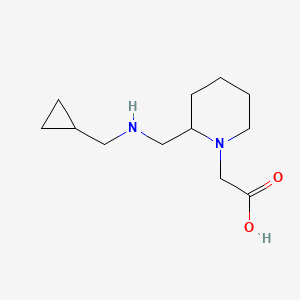
![4-Ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B11797463.png)
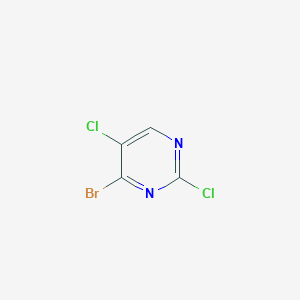
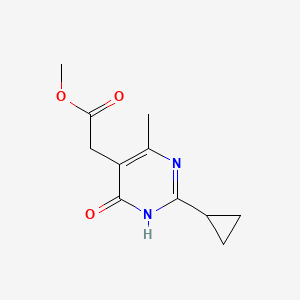
![3-Chloro-7-methoxy-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11797490.png)
